molecular formula C5H8ClN3OS B2840775 2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride CAS No. 2344679-24-7

2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride

Cat. No. B2840775
CAS RN: 2344679-24-7
M. Wt: 193.65
InChI Key: NJWWHYVSJCNICJ-UHFFFAOYSA-N
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Description

“2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride” is a complex organic compound. It contains an aminomethyl group (-NH2CH2-) and a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), which are common structures in many bioactive molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Drug Development

  • Synthesis of Thiazole Derivatives : A study demonstrated the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase, highlighting a dehydrative cyclization process. These derivatives exhibited potential for reasonable oral bioavailability, suggesting their utility in drug development (Ye-ji Kim et al., 2019).

  • Antitumor Agents : Novel series of hydroxamic acids bearing thiazole were synthesized and showed good cytotoxicity against various human cancer cell lines. Some compounds displayed potent inhibition of histone deacetylases (HDACs), proposing them as promising antitumor agents (D. T. Anh et al., 2020).

Antibacterial and Anticancer Activities

  • Antibacterial Agents : Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds were non-cytotoxic at concentrations demonstrating antibacterial activity (M. Palkar et al., 2017).

  • Anticancer Activity : A study synthesized novel thiazole-5-carboxamide derivatives and evaluated them against various cancer cell lines, identifying compounds with significant anticancer activity (Wen-Xi Cai et al., 2016).

Antimicrobial and Antifungal Properties

  • Antimicrobial Activity : Thiazolidine-2,4-dione derivatives exhibited weak to moderate antibacterial and antifungal activities, suggesting their potential in antimicrobial therapy (Rakia Abd Alhameed et al., 2019).

  • Corrosion Inhibition : 2-Amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole was investigated as a corrosion inhibitor for mild steel in an acidic environment, demonstrating high protection efficiency. This application showcases the compound's potential in industrial maintenance (A. Attou et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds are flammable and may be harmful or fatal if swallowed, inhaled, or absorbed through the skin .

Future Directions

The future directions in the study of compounds like “2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride” could involve exploring their potential applications in medicine, particularly given the bioactivity of many thiazole derivatives .

properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS.ClH/c6-1-4-8-2-3(10-4)5(7)9;/h2H,1,6H2,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWWHYVSJCNICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2344679-24-7
Record name 2-(aminomethyl)-1,3-thiazole-5-carboxamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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